5-Ethynyl-2-(tetrahydrofuran-3-yloxy)-benzonitrile
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Overview
Description
5-Ethynyl-2-(tetrahydrofuran-3-yloxy)-benzonitrile is a chemical compound with a unique structure that combines an ethynyl group, a tetrahydrofuran ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-(tetrahydrofuran-3-yloxy)-benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Benzonitrile Moiety: The benzonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable aryl halide reacts with a cyanide source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-(tetrahydrofuran-3-yloxy)-benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzonitrile group can be reduced to form amines.
Substitution: The tetrahydrofuran ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
5-Ethynyl-2-(tetrahydrofuran-3-yloxy)-benzonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-(tetrahydrofuran-3-yloxy)-benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The ethynyl group can participate in π-π interactions, while the benzonitrile moiety can engage in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
5-Ethynyl-2-(tetrahydrofuran-3-yloxy)-benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
5-Ethynyl-2-(tetrahydrofuran-3-yloxy)-benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5-Ethynyl-2-(tetrahydrofuran-3-yloxy)-benzamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
5-Ethynyl-2-(tetrahydrofuran-3-yloxy)-benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of the ethynyl group, tetrahydrofuran ring, and benzonitrile moiety makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C13H11NO2 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-ethynyl-2-(oxolan-3-yloxy)benzonitrile |
InChI |
InChI=1S/C13H11NO2/c1-2-10-3-4-13(11(7-10)8-14)16-12-5-6-15-9-12/h1,3-4,7,12H,5-6,9H2 |
InChI Key |
YDLDNQOZNCXNOA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OC2CCOC2)C#N |
Origin of Product |
United States |
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